![molecular formula C14H8ClNO2 B1595761 1-Amino-4-chloroanthraquinone CAS No. 2872-47-1](/img/structure/B1595761.png)
1-Amino-4-chloroanthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-amino-4-chloroanthracene-9,10-dione typically involves the chlorination of anthraquinone followed by amination. One common method involves the reaction of 1,4-dichloroanthraquinone with ammonia under high temperature and pressure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity .
Analyse Chemischer Reaktionen
1-amino-4-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: The amino and chloro groups can undergo substitution reactions with various nucleophiles, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-amino-4-chloroanthracene-9,10-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-amino-4-chloroanthracene-9,10-dione involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting its function and leading to cell death . It may also inhibit certain enzymes involved in cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
1-amino-4-chloroanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1-aminoanthraquinone: Lacks the chloro group, leading to different chemical reactivity and applications.
1-chloroanthraquinone: Lacks the amino group, affecting its biological activity and industrial uses.
1,4-diaminoanthraquinone: Contains two amino groups, which can lead to enhanced biological activity.
The presence of both amino and chloro groups in 1-amino-4-chloroanthracene-9,10-dione makes it unique, providing a balance of chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
2872-47-1 |
---|---|
Molekularformel |
C14H8ClNO2 |
Molekulargewicht |
257.67 g/mol |
IUPAC-Name |
1-amino-4-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,16H2 |
InChI-Schlüssel |
AWACQBFBMROGQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)N |
Andere CAS-Nummern |
2872-47-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.